molecular formula C15H26BCl2N3O2 B2997057 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl CAS No. 2096336-57-9

2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl

Cat. No. B2997057
CAS RN: 2096336-57-9
M. Wt: 362.1
InChI Key: JRSUYHYCYIQOQE-UHFFFAOYSA-N
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Description

“2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” is a chemical compound that is used in research and development. It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters like “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” often involves the Suzuki-Miyaura coupling reaction . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” is represented by the molecular formula C15H25BClN3O2 . The structure includes a piperazine ring and a pyridine ring, with a boronic acid pinacol ester group attached .


Chemical Reactions Analysis

Boronic esters, including “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are important and extensively used in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .

Scientific Research Applications

Building Blocks in Organic Synthesis

Pinacol boronic esters, such as “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl”, are highly valuable building blocks in organic synthesis . They are often used in various chemical transformations, where the valuable boron moiety remains in the product .

Protodeboronation

Protodeboronation of pinacol boronic esters is a significant application. This process involves the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .

Anti-Markovnikov Hydromethylation of Alkenes

Pinacol boronic esters can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process allows for the conversion of alkenes to alkanes .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . This process involves the cross-coupling of organoboron compounds with organic halides or pseudohalides .

Functional Group Transformations

The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . The prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 is one such approach .

Future Directions

The future directions for the use of “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” and similar compounds lie in their potential applications in organic synthesis, particularly in the development of new reactions and methodologies .

properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O2.2ClH/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19;;/h5-7,17H,8-11H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSUYHYCYIQOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl

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